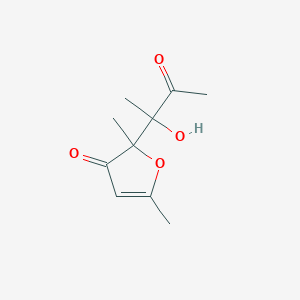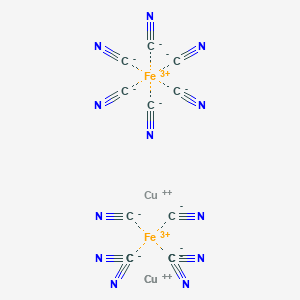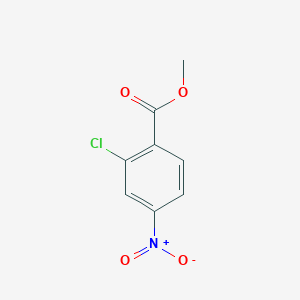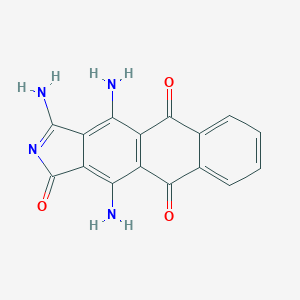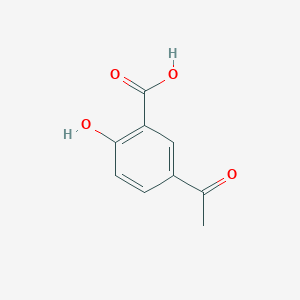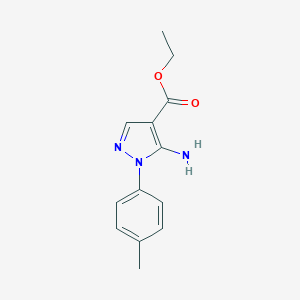![molecular formula C16H11AsClN B080616 7-Chloro-7,12-dihydrobenzo[c]phenarsazine CAS No. 10352-43-9](/img/structure/B80616.png)
7-Chloro-7,12-dihydrobenzo[c]phenarsazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-7,12-dihydrobenzo[c]phenarsazine, commonly known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB belongs to the family of phenarsazines, which are heterocyclic compounds that contain arsenic. In
科学研究应用
CPB has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, CPB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, CPB has been used as a tool to study the function of glutamate receptors and their role in synaptic transmission. In materials science, CPB has been investigated for its potential as a dopant in organic electronics.
作用机制
CPB exerts its biological effects by binding to specific targets in cells. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, CPB has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
生化和生理效应
CPB has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, CPB induces DNA damage and cell cycle arrest, leading to apoptosis. In neurons, CPB modulates the activity of glutamate receptors, leading to changes in synaptic transmission and plasticity. CPB has also been shown to affect the activity of ion channels, such as potassium channels, and to inhibit the activity of enzymes, such as acetylcholinesterase.
实验室实验的优点和局限性
CPB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, CPB also has some limitations, such as its toxicity and the potential for off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of CPB in lab experiments.
未来方向
There are several future directions for research on CPB. One direction is to further investigate the mechanism of action of CPB, particularly in cancer cells and neurons. Another direction is to explore the potential applications of CPB in other fields, such as materials science and drug discovery. Finally, there is a need for further studies on the safety and toxicity of CPB, both in vitro and in vivo, to ensure its potential as a useful tool in scientific research.
合成方法
CPB can be synthesized through several methods, including the reaction of 4-chloroaniline and phenylarsine oxide in the presence of a base, and the reaction of 4-chloroaniline and phenylarsine chloride in the presence of a reducing agent. The yield of CPB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
属性
CAS 编号 |
10352-43-9 |
|---|---|
产品名称 |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
分子式 |
C16H11AsClN |
分子量 |
327.64 g/mol |
IUPAC 名称 |
7-chloro-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C16H11AsClN/c18-17-13-7-3-4-8-15(13)19-16-12-6-2-1-5-11(12)9-10-14(16)17/h1-10,19H |
InChI 键 |
TWGVXSFXGKSMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
同义词 |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



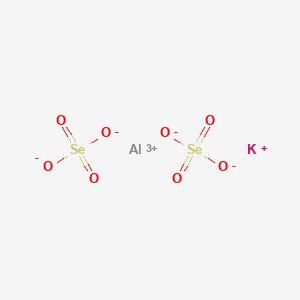
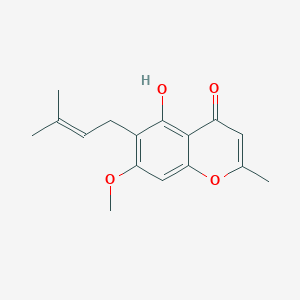
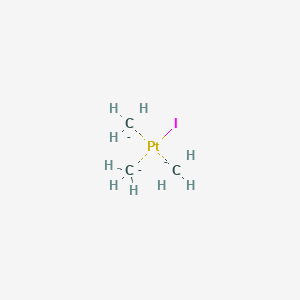
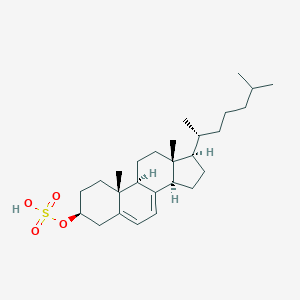
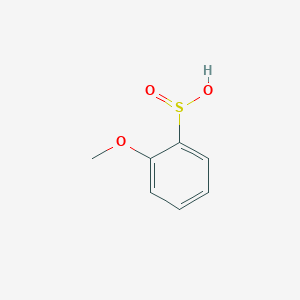
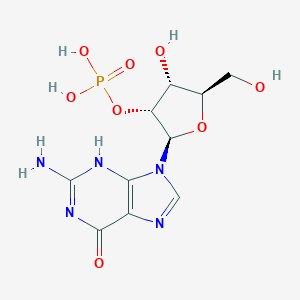
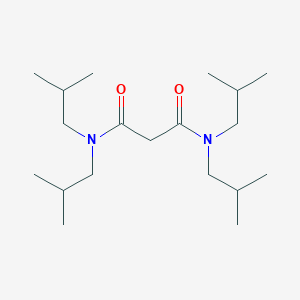
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
